Estriol-d1

Overview

Description

Synthesis Analysis

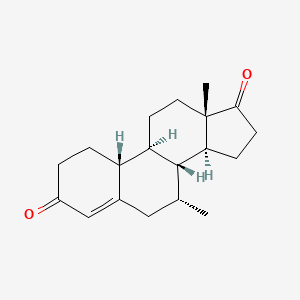

Estriol is synthesized in the body during pregnancy. The developing baby’s adrenal glands make a hormone called dehydroepiandrosterone sulfate (DHEAS). The baby’s liver changes this hormone into another chemical called 16a-hydroxy-DHEAS. This chemical travels to the placenta, where it changes into estriol. It then enters the pregnant person’s bloodstream, causing estriol levels to rise .

Molecular Structure Analysis

Estrogen receptors and progesterone receptors are members of the nuclear receptor (NR) superfamily, which most likely arose from a common ancestor . This superfamily consists of 18 receptor members, which are divided into class I and class II NR .

Chemical Reactions Analysis

Estriol hormone has been detected using various electrochemical methods . The voltammetric behavior of estriol in a supporting electrolyte of phosphate buffer solution (PBS) with pH 6.5 was carried out using a modified electrode .

Physical And Chemical Properties Analysis

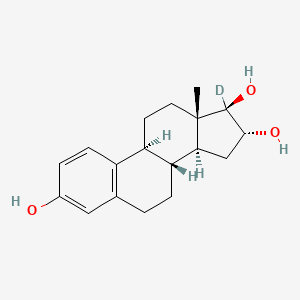

Estriol hormone helps the uterus grow and stay healthy. It also prepares the body for childbirth and breastfeeding . Estriol levels that are too high or low may indicate a problem with the baby or pregnancy .

Scientific Research Applications

Estriol in Sex Differentiation : Estriol has been found to influence sex differentiation in certain fish species. Yamamoto (1965) discovered that estriol administration in the medaka fish resulted in the female-inducing action, suggesting its potential use in understanding sex differentiation mechanisms in aquatic organisms (Yamamoto, 1965).

Autoimmune Demyelinating Disease Treatment : Kim et al. (1999) studied estriol's effects in treating experimental autoimmune encephalomyelitis, a model for multiple sclerosis. The study concluded that estriol could significantly reduce disease severity, indicating its therapeutic potential for autoimmune diseases (Kim et al., 1999).

Clinical Applications and Biomedical Importance : Falah et al. (2015) reviewed the clinical relevance of estriol, highlighting its utility as a biomarker for disease screening, placental function testing, and potential as a novel drug (Falah et al., 2015).

Influence on Estrogen and Progesterone Receptors : Bryś et al. (2009) explored estriol's impact on estrogen and progesterone receptors in postmenopausal women, offering insights into its effects on endometrial and vaginal health (Bryś et al., 2009).

Modulation of Hypothalamo-Pituitary Function : Genazzani et al. (2016) investigated the influence of estriol on hypothalamo-pituitary function, finding significant modulation in gonadotropin synthesis and secretion, suggesting potential applications in reproductive health (Genazzani et al., 2016).

Electrostatic Potential Study of Estrogen Molecules : Zhurova et al. (2016) conducted an electrostatic potential study of estriol and its binding to estrogen receptors, which is crucial for understanding estriol's molecular interactions and potential drug applications (Zhurova et al., 2016).

Therapeutic Effects and Clinical Uses : Lommen and Mead (2013) discussed estriol's significant therapeutic effects, including its role in treating autoimmune illnesses like multiple sclerosis and rheumatoid arthritis (Lommen & Mead, 2013).

Electrochemical Detection in Pharmaceuticals : Charithra et al. (2020) developed an electrochemical sensor for enhanced voltammetric detection of estriol, demonstrating its potential in pharmaceutical analysis (Charithra et al., 2020).

Role in Human Labor : Goodwin (1999) studied estriol's role in human labor, both term and preterm, suggesting its potential as a clinical marker for labor and fetal well-being (Goodwin, 1999).

Competitive Binding with Estradiol : Brecher and Wotiz (1967) showed that estriol could competitively bind with estradiol for end organ receptor proteins, indicating its regulatory role in metabolic processes (Brecher & Wotiz, 1967).

Stimulation of DNA Synthesis : Harris and Gorski (1978) found that estriol's presence during critical phases of estrogen exposure is essential for eliciting full uterotropic responses, shedding light on its role in DNA synthesis stimulation (Harris & Gorski, 1978).

Degradation in Water Systems : Dong et al. (2020) investigated the degradation kinetics of estriol in water systems, contributing to our understanding of environmental impacts and water safety (Dong et al., 2020).

Effects on Breast Cancer Cells : Diller et al. (2014) studied the effects of estriol on the growth and gene expression of breast cancer cells, providing insights into its potential implications for cancer treatment (Diller et al., 2014).

Analysis in Fish Tissue : Cohen et al. (2017) developed a method for analyzing estriol in fish tissue, relevant for environmental and food safety studies (Cohen et al., 2017).

Impact on Osteoblastic Cells : Luo and Liao (2003) showed that estriol stimulates the proliferation of osteoblastic cells, which could contribute to its role in preventing bone loss (Luo & Liao, 2003).

Pharmacokinetics in Postmenopause : Heimer (1987) studied the pharmacokinetics of estriol in postmenopausal women, offering insights into its potential therapeutic applications (Heimer, 1987).

Estrogenic Potential Evaluation : Haskins et al. (1968) evaluated estriol's estrogenic effect in humans, providing a basis for understanding its relative efficacy compared to other estrogens (Haskins et al., 1968).

Nasal Mucosa Impact in HHT Patients : Sadick et al. (2005) investigated the effect of topical estriol on nasal mucosa in patients with hereditary hemorrhagic telangiectasia, revealing its potential therapeutic use (Sadick et al., 2005).

Immunomodulatory Benefits : Ali et al. (2017) reviewed estriol's emerging roles in treating autoimmune, inflammatory, and neurodegenerative conditions, highlighting its broad therapeutic potential (Ali et al., 2017).

Protection Against Severe Influenza : Vermillion et al. (2018) found that estriol can protect female mice from severe influenza by reducing pulmonary immune cell recruitment and inflammation, suggesting potential for infectious disease therapy (Vermillion et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

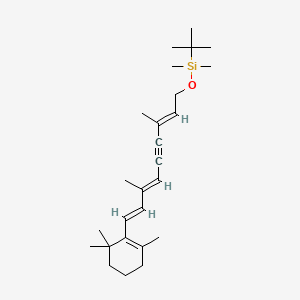

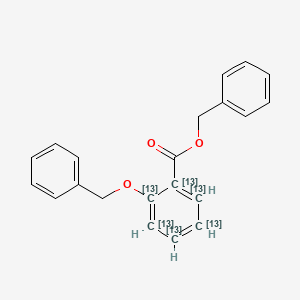

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-JATCHCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747732 | |

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55727-98-5 | |

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)